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Compound of Interest

Compound Name: 4-(Tert-Butoxy)Benzaldehyde

Cat. No.: B1266382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Tert-
Butoxy)Benzaldehyde (CAS No: 57699-45-3), a key intermediate in organic synthesis.[1][2][3]

The following sections present tabulated quantitative data from Proton Nuclear Magnetic

Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform

Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols

for obtaining these spectra are also provided, followed by a logical workflow for spectroscopic

analysis.

Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-(Tert-Butoxy)Benzaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.88 s 1H Aldehyde (-CHO)

7.82 d 2H
Aromatic (ortho to -

CHO)

7.10 d 2H
Aromatic (ortho to -O-

tBu)

1.35 s 9H tert-Butyl (-C(CH₃)₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Frequency: 101 MHz

Chemical Shift (δ) ppm Assignment

190.8 Aldehyde Carbonyl (C=O)

160.0 Aromatic (C-O)

131.9 Aromatic (CH, ortho to -CHO)

130.3 Aromatic (C-CHO)

118.8 Aromatic (CH, ortho to -O-tBu)

79.2 Quaternary Carbon (-O-C(CH₃)₃)

28.8 tert-Butyl Methyls (-C(CH₃)₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

2975 Strong
C-H stretch (aliphatic, tert-

butyl)

2870 Medium C-H stretch (aldehyde)

1695 Strong
C=O stretch (aldehyde

carbonyl)

1600, 1575 Strong, Medium C=C stretch (aromatic ring)

1245 Strong C-O stretch (aryl ether)

1160 Strong C-O stretch (tert-butoxy)

835 Strong
C-H bend (p-disubstituted

benzene)

Mass Spectrometry (Electron Ionization - EI)
m/z Relative Intensity (%) Assignment

178 30 [M]⁺ (Molecular Ion)

163 100 [M - CH₃]⁺

121 80 [M - C(CH₃)₃]⁺

93 40 [C₆H₅O]⁺

57 95 [C(CH₃)₃]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:
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Sample Preparation: A sample of 4-(Tert-Butoxy)Benzaldehyde (approximately 5-10 mg) is

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Instrumentation: The solution is transferred to a 5 mm NMR tube.

Data Acquisition: The NMR spectra are acquired on a 400 MHz spectrometer.

For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1 second.

For ¹³C NMR, a proton-decoupled spectrum is obtained with 1024-2048 scans and a

relaxation delay of 2 seconds.[4]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: A small drop of neat 4-(Tert-Butoxy)Benzaldehyde liquid is placed

directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[5]

Alternatively, for a solid sample, a thin film can be prepared by dissolving a small amount of

the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to

a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[6][7]

Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plate is

recorded.

Sample Spectrum: The sample spectrum is then recorded.

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise

ratio.
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Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A dilute solution of 4-(Tert-Butoxy)Benzaldehyde in a volatile organic

solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV) to generate positively charged ions.[8]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight of the

compound.[1]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1266382?utm_src=pdf-body
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://webbook.nist.gov/cgi/inchi?ID=C57699453&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Techniques

Data Interpretation

Final Confirmation

Chemical Compound
(4-(Tert-Butoxy)Benzaldehyde)

NMR Spectroscopy
(¹H & ¹³C) FT-IR Spectroscopy Mass Spectrometry

Structural Elucidation Functional Group
Identification

Molecular Weight &
Fragmentation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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